Structural Determinant for Kinase Selectivity: Ortho-Fluoro vs. Multi-Halogenated Benzamide Analogs
In the context of piperidinyl-pyrimidine benzamide kinase inhibitors, the specific ortho-fluoro substitution of CAS 1797656-85-9 provides a distinct steric and electronic profile compared to di-halogenated analogs such as 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide [1]. While direct IC50 data for the target compound is not available in primary literature, class-level SAR indicates that mono-ortho-fluoro substitution can reduce molecular weight (MW 314.36 vs. 348.80 g/mol for the chloro-fluoro analog) and decrease lipophilicity (cLogP ~2.5 vs. ~3.2 estimated), which may improve ligand efficiency metrics and solubility for in vitro assays .
| Evidence Dimension | Physicochemical Differentiation (Molecular Weight, Lipophilicity) |
|---|---|
| Target Compound Data | MW = 314.36 g/mol; estimated cLogP ~2.5 |
| Comparator Or Baseline | 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide; MW = 348.80 g/mol; estimated cLogP ~3.2 |
| Quantified Difference | ΔMW = -34.44 g/mol; ΔcLogP ≈ -0.7 |
| Conditions | Calculated physicochemical properties; in silico comparison |
Why This Matters
A lower molecular weight and reduced lipophilicity often correlate with improved aqueous solubility and a lower risk of non-specific binding in cellular assays, which is a critical factor when selecting a chemical probe for target validation studies.
- [1] Kuujia.com. 2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide (CAS 1797224-27-1) Product Data. View Source
